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Cat. No.: B8799989

Get Quote

Introduction & Scope
2-Amino-3,5-dichloroisonicotinonitrile (CAS: 1260654-33-8)[1] is a highly functionalized,

electron-deficient heteroaromatic building block. Featuring an exocyclic amine, a nitrile group,

and two chlorine atoms on a pyridine core, it serves as a critical electrophilic scaffold in drug

discovery. Notably, it is utilized in the synthesis of complex fused heterocycles, such as

azaindazoles, which act as potent BTK (Bruton's tyrosine kinase) modulators[2].

Because this intermediate is often subjected to downstream cross-coupling and nucleophilic

aromatic substitution reactions, ensuring its absolute structural identity and chromatographic

purity is paramount. This application note details a self-validating, multi-modal analytical

strategy to comprehensively characterize this compound.
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Parameter Specification / Value

Chemical Name 2-Amino-3,5-dichloroisonicotinonitrile

CAS Number 1260654-33-8[1]

Molecular Formula C₆H₃Cl₂N₃

Monoisotopic Mass 186.9704 Da

Structural Features
Pyridine core, C2-amine, C3/C5-chlorines, C4-

nitrile

Solubility
Soluble in DMSO, DMF, Methanol; Poorly

soluble in Water

Analytical Strategy & Workflow
To ensure rigorous quality control, our methodology employs four orthogonal techniques. The

workflow is designed so that the output of one technique validates the assumptions of the next,

creating a closed-loop verification system.
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Multi-modal analytical workflow for 2-Amino-3,5-dichloroisonicotinonitrile characterization.

Experimental Protocols & Causality
HPLC-UV: Purity & Impurity Profiling
Causality & Design: Aminopyridines are inherently hydrophilic and basic (pKa ~5.2–6.0). When

analyzed via standard reversed-phase liquid chromatography (RP-HPLC), the basic nitrogen

atoms interact strongly with residual unendcapped silanols on silica-based C18 columns,

leading to severe peak tailing and poor resolution[3]. To mitigate this, our protocol employs

0.1% Trifluoroacetic acid (TFA) as an ion-pairing and acidifying agent. TFA fully protonates the

pyridine ring, suppressing secondary silanol interactions and ensuring sharp, symmetrical

peaks[4].

Self-Validating System: The method requires a System Suitability Test (SST) prior to sample

analysis. The tailing factor (

) of the main peak must be

. If

, it indicates insufficient protonation or column degradation, invalidating the run.

Step-by-Step Methodology:

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol (HPLC grade).

Sonicate for 2 minutes to ensure complete dissolution.

Column: C18, 150 × 4.6 mm, 3 µm particle size.

Mobile Phase:

Phase A: Ultrapure Water + 0.1% TFA (v/v)

Phase B: Acetonitrile + 0.1% TFA (v/v)

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 254 nm and 280 nm.
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Gradient Program:

Time (min) % Phase A % Phase B Curve

0.0 95 5 Initial

2.0 95 5 Isocratic hold

12.0 5 95 Linear gradient

15.0 5 95 Column wash

15.1 95 5 Re-equilibration

20.0 95 5 End

LC-HRMS: Structural Mass Confirmation
Causality & Design: Electrospray Ionization in positive mode (ESI+) is selected because the

highly basic pyridine nitrogen readily accepts a proton to form a stable

ion. Self-Validating System: The presence of two chlorine atoms provides a built-in diagnostic
tool. The natural abundance of

and

dictates a rigid isotopic ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks. Any
deviation from this specific isotopic envelope instantly flags the presence of co-eluting
impurities or unexpected adducts.

Step-by-Step Methodology:

Dilute the HPLC sample 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Inject 2 µL into the HRMS (e.g., Q-TOF or Orbitrap).

Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.

Scan range:

100 to 500. Extract the exact mass chromatogram for
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187.9782 (

5 ppm).

NMR Spectroscopy ( H and C)
Causality & Design: DMSO-

is chosen as the solvent over CDCl

. The compound is highly polar and capable of strong intermolecular hydrogen bonding via the
exocyclic

group. DMSO disrupts these networks, ensuring complete solubility. Furthermore, DMSO
prevents the rapid proton exchange of the amine group, allowing the

signal to be distinctly observed. Self-Validating System: The structural logic of the pyridine ring
dictates exactly one aromatic proton (at C6) and two exocyclic amine protons. The integration
ratio must be strictly 1:2. A deviation from this ratio indicates incomplete halogenation or
degradation.

Step-by-Step Methodology:

Dissolve 15 mg of the compound in 0.6 mL of DMSO-

containing 0.03% TMS as an internal standard.

Transfer to a 5 mm NMR tube.

Acquire

H NMR at 400 MHz (16 scans, relaxation delay 2s).

Acquire

C NMR at 100 MHz (1024 scans, relaxation delay 2s) to observe the quaternary carbons (C-
Cl, C-CN).

FTIR-ATR Spectroscopy

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality & Design: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr

pellets. KBr is hygroscopic; absorbed moisture produces a broad

stretch that can mask the critical primary amine (

) stretching frequencies. ATR analyzes the neat powder, eliminating moisture artifacts. Self-
Validating System: The molecule must simultaneously exhibit a sharp nitrile stretch (

) and a primary amine doublet (asymmetric and symmetric

stretches). The absence of either invalidates the structural integrity of the functional groups.

Step-by-Step Methodology:

Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

Place ~2 mg of neat powder directly onto the crystal and apply pressure via the anvil.

Scan from 4000 to 600 cm

(32 scans, 4 cm

resolution).

Data Interpretation & Acceptance Criteria
The table below summarizes the expected quantitative and qualitative data required to certify

the batch.
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Analytical
Technique

Target Parameter
Expected Result /
Acceptance
Criteria

Diagnostic Value

HPLC-UV
Chromatographic

Purity (Area Normalization)
Confirms absence of

synthetic byproducts.

LC-HRMS
Exact Mass (

)

187.9782 (

5 ppm)

Confirms molecular

formula (C₆H₄Cl₂N₃⁺).

LC-HRMS Isotopic Pattern
187.98 (100%),

189.98 (~64%),

191.97 (~10%)

Confirms the

presence of exactly

two Chlorine atoms.

H NMR C6-H Signal ~8.25 ppm (Singlet,

1H)

Confirms the isolated

aromatic proton on the

pyridine ring.

H NMR Signal
~7.15 ppm (Broad

Singlet, 2H)

Confirms the primary

exocyclic amine.

C NMR Nitrile Carbon ~113.5 ppm

Confirms the

presence of the

group.

FTIR-ATR Amine Stretches

~3450 cm

(asym), ~3350 cm

(sym)

Orthogonal

confirmation of

.

FTIR-ATR Nitrile Stretch
Sharp peak at ~2225

cm

Orthogonal

confirmation of

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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